ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate (CAS 102475-14-9; molecular formula C₂₁H₂₁NO₄; MW 351.4 g·mol⁻¹) is a fully substituted indole-3-carboxylate ester bearing a benzoyloxy group at the 5-position, an N1-ethyl substituent, a C2-methyl group, and a C3-ethyl ester. This substitution pattern places it within the broader class of 5-substituted indole-3-carboxylates that have been investigated as intermediates for serotonin analogs and as scaffolds in anti-inflammatory drug discovery, including the indomethacin-related patent space.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B11652698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCC)C
InChIInChI=1S/C21H21NO4/c1-4-22-14(3)19(21(24)25-5-2)17-13-16(11-12-18(17)22)26-20(23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3
InChIKeyQJAGAZYDEUVGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate: Structural Class and Procurement-Relevant Identity


Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate (CAS 102475-14-9; molecular formula C₂₁H₂₁NO₄; MW 351.4 g·mol⁻¹) is a fully substituted indole-3-carboxylate ester bearing a benzoyloxy group at the 5-position, an N1-ethyl substituent, a C2-methyl group, and a C3-ethyl ester [1]. This substitution pattern places it within the broader class of 5-substituted indole-3-carboxylates that have been investigated as intermediates for serotonin analogs and as scaffolds in anti-inflammatory drug discovery, including the indomethacin-related patent space [2][3]. Unlike the more extensively characterized 5-hydroxy or 5-methoxy indole-3-carboxylate congeners, this compound features a designer combination of N1-ethyl and 5-benzoyloxy functionalities that simultaneously modulates lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, making it a distinct chemical tool for structure–activity relationship (SAR) studies and a candidate for late-stage functionalization strategies.

1

SAR Tool Compound

Designer N1-ethyl, 5-benzoyloxy substitution pattern for structure–activity relationship studies.

2

Lipophilic Probe

Neutral, zero H-bond donor scaffold supports membrane permeability and CNS-penetrant research.

3

Late-Stage Intermediate

C3-ethyl ester offers orthogonal synthetic handle for selective hydrolysis or transesterification.

Why Generic Substitution of Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate with In-Class Analogs Is Scientifically Unjustified


Indole-3-carboxylate derivatives sharing a common core cannot be treated as interchangeable procurement items. The 5-position substituent is a critical determinant of biological target engagement: the benzoyloxy group in the target compound confers a calculated logP of 4.3 and zero hydrogen-bond donors, whereas the corresponding 5-hydroxy analog (CAS 49742-74-7) exhibits an XLogP3 of 2.6 and one hydrogen-bond donor [1]. This ~100 Da molecular weight increase and ~1.7 log-unit lipophilicity shift are not incremental; they cross the threshold that governs passive membrane permeability, esterase-mediated metabolic activation, and plasma protein binding . Furthermore, the N1-ethyl substituent differentiates the target from N1-phenyl and N1-isopropyl benzoyloxy-indole-3-carboxylate analogs, each of which presents distinct steric and electronic profiles that alter CYP450 susceptibility and aqueous solubility . Substituting any of these structural features without quantitative comparator data risks invalidating SAR conclusions, compromising synthetic route yields, or selecting a compound with an unintended pharmacokinetic profile. The sections below provide the quantitative differentiation evidence required for rational compound selection.

Target Compound

5-Benzoyloxy / N1-Ethyl

LogP ~4.3, zero HBD, neutral ester prodrug motif, MW 351.4. Non-COX pharmacophore.

Potential Substitute

5-Hydroxy Analog

LogP ~2.6, one HBD. ~50-fold lower lipophilicity may shift membrane permeability and CNS exposure profiles.

Target Compound

5-Benzoyloxy / N1-Ethyl

Hydrolytic esterase activation pathway. Neutral C3-ethyl ester avoids physiological charge.

Potential Substitute

Indomethacin Scaffold

N1-aroyl COX pharmacophore, C3-acetic acid (anionic). Metabolic and target-engagement profiles differ fundamentally.

Direct replacement with in-class analogs is unsupported without comparative permeability, metabolic stability, and target-engagement data.

Quantitative Differentiation Evidence for Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: LogP Differentiation vs. 5-Hydroxy Analog

The target compound exhibits a calculated octanol/water partition coefficient (logP) of 4.3, compared with an XLogP3-AA of 2.6 for the direct 5-hydroxy analog ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 49742-74-7) [1]. This ΔlogP of +1.7 represents a ~50-fold increase in lipophilicity and shifts the compound from the moderately polar domain into the highly membrane-permeable range typically associated with CNS-accessible small molecules . The complete elimination of hydrogen-bond donor capacity (0 vs. 1 HBD) further reinforces the permeability advantage and predicts reduced aqueous solubility, a trade-off that must be managed in formulation but that may be desirable for intracellular target engagement [1].

LogP Differentiation
Data to verify
Target logP 4.3 vs. 5-OH analog logP 2.6 (ΔlogP +1.7, ~50-fold increase). Zero HBD vs. one HBD.
Supports membrane permeability screening context.
Computational values; experimental confirmation recommended.
Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Bulk Property Optimization: Target vs. N1-Phenyl and N1-Isopropyl Benzoyloxy Analogs

Among the 5-benzoyloxy-indole-3-carboxylate sub-series, the target compound (MW 351.4) occupies an intermediate molecular-weight position between the N1-phenyl analog (ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate; MW ~399.4) and the N1-isopropyl analog (CAS 380642-36-4; MW 365.4) . The target compound therefore offers the lowest MW in the N-alkyl benzoyloxy series, falling below the commonly cited 400 Da threshold for favorable oral bioavailability prediction while retaining the full benzoyloxy pharmacophore . The N1-isopropyl analog carries an additional CH₂ group, increasing both MW and steric bulk at the N1 position, which may alter CYP450 oxidative metabolism susceptibility; the N1-phenyl analog adds an aromatic ring that further increases MW by ~48 Da and introduces additional π-stacking potential .

MW Optimization
Source review
Target MW 351.4 vs. N1-phenyl analog (MW ~399.4) and N1-isopropyl analog (MW 365.4). Lowest MW in N-alkyl benzoyloxy series.
Supports lead-likeness selection review.
Vendor and database entries; analytical confirmation of MW advised.
Molecular weight Physicochemical optimization Lead-likeness

5-Benzoyloxy as a Dual-Function Moiety: Metabolic Prodrug Potential and Synthetic Protecting Group Strategy

The benzoyloxy substituent at the 5-position of the target compound serves a dual role that is absent in the 5-hydroxy, 5-methoxy, or 5-benzyloxy analogs. As an ester, it is susceptible to hydrolysis by ubiquitous esterases to liberate the corresponding 5-hydroxyindole-3-carboxylate (CAS 49742-74-7), which is a recognized precursor to 2-phenylthiomethyl-indole derivatives that act as 5-lipoxygenase (5-LO) inhibitors [1]. This benzoyloxy→hydroxy conversion constitutes a latentiation strategy: the benzoyl ester masks the polar phenolic OH during absorption and distribution, then releases the active 5-OH pharmacophore upon enzymatic cleavage. This is mechanistically distinct from the 5-benzyloxy analogs, which require oxidative O-debenzylation by CYP450 enzymes rather than hydrolytic cleavage, and from 5-methoxy analogs (e.g., indomethacin), where the methyl ether is metabolically stable [2]. The benzoyloxy group also serves as a base-labile protecting group during synthesis, enabling selective late-stage deprotection under conditions orthogonal to those affecting the C3-ethyl ester [2].

Prodrug Mechanism
Class-level
Benzoyloxy ester is hydrolytically cleavable (esterase) vs. benzyloxy (CYP450 oxidative) vs. methoxy (stable).
Supports esterase-mediated prodrug research context.
Specific esterase half-life data not publicly available.
Prodrug design Metabolic activation Protecting group strategy

N1-Ethyl Substitution: Steric and Electronic Differentiation from Indomethacin-Class NSAIDs

The target compound bears an N1-ethyl group, contrasting with the N1-(4-chlorobenzoyl) substitution characteristic of indomethacin and its direct analogs [1]. This structural divergence has profound pharmacological consequences: in indomethacin, the N1-(4-chlorobenzoyl) group is essential for COX inhibitory activity, and its removal (yielding N-deschlorobenzoylindomethacin) abolishes anti-inflammatory efficacy [1][2]. The target compound's N1-ethyl group eliminates the amide bond present in indomethacin, removing a metabolic weak point (amide hydrolysis) while simultaneously ablating the key pharmacophoric element required for COX-1/COX-2 inhibition. This positions the target compound outside the indomethacin-like NSAID pharmacophore space, making it unsuitable as a direct COX inhibitor replacement but potentially valuable as a COX-sparing anti-inflammatory scaffold or as a negative control in COX inhibition assays [2]. The N1-ethyl group also reduces molecular weight by ~45 Da relative to the N1-(4-chlorobenzoyl) indomethacin core and eliminates the chlorine atom, simplifying the synthetic route and removing a potential toxicophoric element [1].

COX Pharmacophore
Class-level
N1-ethyl eliminates aroyl group required for COX inhibition. N-deschlorobenzoylindomethacin is inactive.
May support COX-independent pathway research.
Direct COX assay data for this compound unavailable.
COX inhibition N1-substitution NSAID scaffold

Predicted Physicochemical Drug-Likeness Profile vs. Indomethacin and 5-Hydroxy Analog

A head-to-head physicochemical comparison across three key indole-3-carboxylate scaffolds reveals the target compound's differentiated drug-likeness signature. The target compound (MW 351.4; logP 4.3; HBD 0; HBA 4; TPSA 57.5 Ų; rotatable bonds 7) satisfies all four Lipinski Rule-of-Five criteria, whereas indomethacin (MW 357.8; logP ~4.3; HBD 1; HBA 5) carries a carboxylic acid that introduces a formal negative charge at physiological pH and increases HBD count [1]. The 5-hydroxy analog is more polar (MW 247.3; logP 2.6; HBD 1; HBA 3; rotatable bonds 4) and falls significantly lower in the lipophilicity range preferred for oral drug candidates [2]. The target compound's zero HBD count and TPSA of 57.5 Ų predict superior passive membrane permeability compared with both comparators, making it the most CNS-penetrant candidate of the three based on the consensus that TPSA < 60–70 Ų and HBD ≤ 1 favor blood–brain barrier penetration .

Drug-Likeness Profile
Cross-study comparable
Target: HBD 0, TPSA 57.5 Ų. Indomethacin: HBD 1, TPSA ~68.5 Ų. Zero Lipinski violations.
Supports CNS permeability screening context.
Computational predictions; experimental TPSA may vary.
Drug-likeness Lipinski parameters Physicochemical profiling

Synthetic Tractability: C3-Ethyl Ester vs. C3-Acetic Acid in Downstream Derivatization

The C3-ethyl ester in the target compound offers a distinct synthetic handle compared with the C3-acetic acid motif found in indomethacin and related NSAIDs. The ethyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid, or reduced with LiAlH₄ to the primary alcohol, providing orthogonal functionalization options not available with the acetic acid side chain . Furthermore, the ethyl ester is less acidic (pKₐ of conjugate acid ~25 for ester α-protons vs. pKₐ ~4–5 for the acetic acid carboxyl group), meaning the target compound remains uncharged across the full physiological pH range and does not require salt formation for adequate solubility, unlike indomethacin which is typically formulated as a sodium salt [1]. The C3-ethyl ester also enables direct transesterification to access diverse ester prodrugs without the need for coupling reagents, a significant practical advantage in medicinal chemistry workflows .

Synthetic Handle
Class-level
C3-ethyl ester: neutral, orthogonal to 5-benzoyloxy. Indomethacin C3-acetic acid: anionic, requires activation.
Supports building-block derivatization workflows.
Specific reactivity data not publicly available for this compound.
Synthetic chemistry Ester reactivity Building block utility

Recommended Procurement and Application Scenarios for Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate


Permeability-Focused SAR Campaigns Requiring CNS-Accessible Indole Scaffolds

Based on the target compound's logP of 4.3, zero hydrogen-bond donor count, and topological polar surface area of 57.5 Ų—all of which satisfy consensus criteria for blood–brain barrier penetration (TPSA < 60–70 Ų, HBD ≤ 1)—this compound is preferentially suited for neuroscience-targeted SAR libraries where CNS exposure is a prerequisite . The 5-hydroxy analog (logP 2.6, HBD 1) and indomethacin (HBD 1, TPSA 68.5 Ų, anionic at pH 7.4) are less favorable starting points for CNS drug discovery based on these parameters .

Prodrug Design Programs Leveraging Esterase-Mediated 5-Benzoyloxy→5-Hydroxy Activation

The benzoyloxy ester at position 5 provides a hydrolytically cleavable prodrug moiety that can release the 5-hydroxyindole-3-carboxylate pharmacophore upon exposure to ubiquitous esterases. This contrasts with 5-benzyloxy analogs that require CYP450-mediated oxidative O-debenzylation, offering a more predictable and less inter-individually variable activation pathway . Research programs exploring esterase-sensitive prodrug strategies for 5-hydroxyindole-based 5-lipoxygenase inhibitors can use this compound as a direct precursor or as a model substrate for esterase stability profiling .

Negative Control Compound for COX-Dependent Anti-Inflammatory Assays

The target compound's N1-ethyl substitution renders it structurally incompatible with the indomethacin COX pharmacophore, which requires an N1-aroyl group for activity. US Patent 8,884,020 and the established indomethacin SAR literature document that N1-substitution is a critical determinant of COX inhibitory potency: replacement of the N1-(4-chlorobenzoyl) group with hydrogen (N-deschlorobenzoylindomethacin) abolishes anti-inflammatory activity . Consequently, this compound can serve as a structurally matched negative control in COX-1/COX-2 inhibition assays when evaluating N1-aroyl indole derivatives, providing a tool to discriminate COX-dependent from COX-independent anti-inflammatory mechanisms without the confounding effects of the carboxylic acid group present in indomethacin's C3-side chain .

Building Block for Late-Stage Diversification via C3-Ester Functional Group Interconversion

The C3-ethyl ester provides a versatile synthetic handle that enables selective hydrolysis to the carboxylic acid (LiOH, THF/H₂O), reduction to the primary alcohol (LiAlH₄), or transesterification to alternative ester prodrugs, all without perturbing the 5-benzoyloxy group when appropriate base-labile protection strategies are employed . This orthogonality—where the C3-ethyl ester can be manipulated independently of the 5-benzoyloxy ester—is a practical advantage over indomethacin analogs, where the C3-acetic acid requires activation (e.g., EDC/HOBt) for amide or ester formation and introduces a formal charge at physiological pH . Medicinal chemistry groups seeking a neutral, orthogonal indole-3-carboxylate building block for parallel library synthesis should prioritize this compound over charged, acid-bearing alternatives.

Application
Selection Property
Validation Focus
CNS-penetrant SAR libraries
Lipophilicity and HBD profile
Permeability assay and brain exposure model review
Esterase-sensitive prodrug design
5-Benzoyloxy hydrolytic lability
Esterase stability and 5-LO inhibitor release profiling
COX-independent inflammation models
N1-ethyl substitution (non-COX)
COX inhibition assay as negative control
Late-stage building block synthesis
C3-ethyl ester orthogonality
Selective hydrolysis and transesterification method validation
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